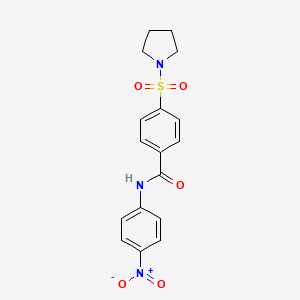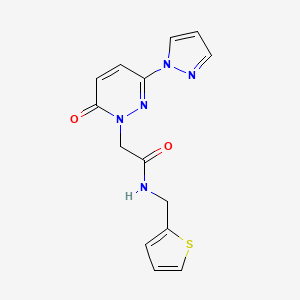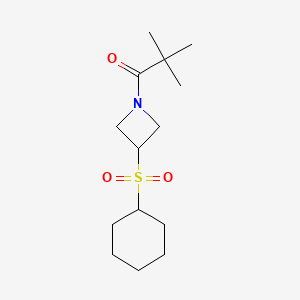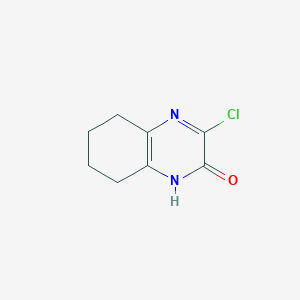
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest due to their potential pharmacological properties. For instance, the Leuckart reaction has been utilized to synthesize novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . Similarly, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, an intermediate for EGFR kinase inhibitors, demonstrates the importance of acetamide derivatives in medicinal chemistry . The synthesis of N-((1R,2R,3R,4R)-2,3-diacetoxy-4(acetoxymethyl)cyclopentyl)acetamide, a key intermediate of (+)-cyclaradine, through enzyme-catalyzed asymmetric hydrolysis, highlights the use of biocatalysis in the synthesis of complex acetamide structures .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The papers provided discuss the structural characterization of various acetamide derivatives using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrometry . These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their structural features that may contribute to their biological activities.
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, which are important for their functionalization and for the synthesis of heterocyclic compounds. The utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis is well-documented, and it serves as an important intermediate for synthesizing a variety of novel heterocyclic systems . The reactivity of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for polyfunctionalized heterocyclic compounds further illustrates the versatility of acetamide derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of substituents such as bromo, tert-butyl, and nitro groups can significantly affect the biological activities of these compounds . The bioactivity of N-(2-hydroxy-5-nitrophenyl) acetamide and its rapid inactivation by glucosylation demonstrate the dynamic nature of these compounds in biological systems .
科学的研究の応用
Synthesis of Substituted Phenazines from Nitroarenes
A study by Kwast et al. (2011) highlights the utility of N-aryl-2-nitrosoanilines, derived from nitroarenes, in synthesizing substituted phenazines through cyclization reactions. This process, facilitated by potassium carbonate in methanol among other reagents, showcases the synthesis of complex organic molecules from simpler nitroarene-based precursors, which could be analogous to applications involving N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide in generating nitrogen-containing heterocycles (Kwast, Stachowska, Trawczyński, & Wróbel, 2011).
Catalytic Hydrogenation in Green Synthesis
Research by Zhang Qun-feng (2008) on the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst demonstrates the importance of selective reduction processes in the green synthesis of chemical intermediates. Such methodologies could potentially apply to the reduction or functional group modification of N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide, emphasizing the development of environmentally friendly synthesis pathways (Zhang Qun-feng, 2008).
Synthesis of EGFR Kinase Inhibitors
The work by Xiangrui Jiang et al. (2011) details the synthesis of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors. This demonstrates the role of specific acetamide derivatives in the synthesis of therapeutic agents, highlighting how structural modifications can lead to biologically active molecules, potentially including derivatives similar to N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide (Jiang et al., 2011).
Anticancer Activities of Acetamide Derivatives
A study by Rani et al. (2016) on the synthesis of various acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities showcases the pharmacological potential of acetamide derivatives. Such research underlines the relevance of synthesizing and testing compounds like N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide for various biological activities, contributing to the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-22-12-5-4-11(18(20)21)8-13(12)23-9-14(19)17-15(10-16)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWUKJHPFCQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)
![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)